Entospletinib, also known as GS-9973, is a small molecule that acts as a selective, reversible inhibitor of spleen tyrosine kinase (SYK). [] SYK is a non-receptor cytoplasmic tyrosine kinase primarily expressed in hematopoietic cells such as B cells, mast cells, neutrophils, and macrophages. [, ] Entospletinib is currently under investigation for its potential therapeutic applications in various hematologic malignancies and autoimmune diseases. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Entospletinib is classified under the category of protein kinase inhibitors, specifically targeting SYK. The compound was developed through a collaboration between pharmaceutical companies and research institutions aimed at creating effective treatments for cancers associated with abnormal B-cell signaling . Its chemical structure allows it to selectively inhibit SYK without significantly affecting other kinases, which is critical for minimizing side effects in patients.
The synthesis of Entospletinib involves several key steps, typically starting with the formation of an imidazo[1,2-a]pyrazine core structure. The process can be outlined as follows:
The synthesis is characterized by its multi-step nature, requiring careful control of reaction conditions to optimize yield and purity.
The molecular formula of Entospletinib is C₁₄H₁₃N₅O, with a molecular weight of approximately 253.29 g/mol. Its structure features an imidazo[1,2-a]pyrazine ring system that contributes to its biological activity. The compound's three-dimensional conformation is essential for its interaction with the SYK enzyme, allowing it to effectively inhibit its function.
Key structural features include:
Entospletinib undergoes several chemical reactions during its synthesis and in biological systems:
These reactions are crucial for both the synthesis process and understanding how Entospletinib behaves within biological systems.
The primary mechanism by which Entospletinib exerts its effects is through competitive inhibition of SYK. By binding to the ATP-binding site on SYK, it prevents ATP from binding and thus halts downstream signaling pathways associated with cell proliferation and survival in malignant cells.
Key points regarding its mechanism include:
Quantitative studies have shown that Entospletinib can significantly reduce phosphorylation levels of key proteins involved in these pathways at concentrations as low as 1 µM .
Entospletinib exhibits several notable physical and chemical properties:
Relevant data indicates that these properties are essential for formulating effective drug delivery systems that maximize bioavailability while minimizing degradation during storage.
Entospletinib has been explored extensively for its potential applications in treating various hematological malignancies, particularly those involving dysregulated B-cell signaling pathways. Clinical trials have investigated its efficacy in conditions such as:
Additionally, ongoing studies aim to further elucidate its role in combination therapies with other agents targeting different aspects of cancer biology .
SYK serves as a cornerstone in BCR signal transduction, functioning as the initial kinase recruited upon antigen engagement. Following BCR cross-linking by antigen, SYK binds to phosphorylated ITAMs on the CD79a/CD79b heterodimer. This binding induces conformational changes that activate SYK’s catalytic domain, enabling phosphorylation of downstream adaptor proteins (BLNK, BCAP) and effector kinases [1] [5] [7]. SYK-mediated signaling bifurcates into several critical pathways:
Beyond antigen-dependent signaling, SYK sustains tonic BCR signals that maintain basal survival in resting B cells. This tonic signaling involves low-level PI3K/AKT activation independent of antigen engagement [7]. SYK’s role extends beyond B cells, modulating Fc receptor signaling in macrophages (influencing phagocytosis and cytokine production), integrin signaling in neutrophils (regulating adhesion and migration), and glycoprotein VI (GPVI) signaling in platelets [9]. In chronic lymphocytic leukemia (CLL), SYK assumes a particularly sinister role. Malignant CLL cells exhibit autonomous BCR signaling and show enhanced responsiveness to microenvironmental stimuli. Notably, approximately 30-41% of CLL cases express stereotyped BCRs with restricted immunoglobulin heavy-chain complementarity-determining region 3 (HCDR3) sequences. These stereotyped subsets exhibit distinct clinical behaviors driven by specific BCR interaction modes:
Table 1: SYK Signaling in Stereotyped CLL Subsets
CLL Subset | BCR Stereotypy Feature | SYK/BCR Signaling Activity | Clinical Behavior |
---|---|---|---|
Subset #4 | Long-lasting BCR-BCR crosslinking | Induces B-cell anergy | Indolent disease course |
Subset #2 | Low-affinity, rapidly dissolving BCR interactions | Enhanced signaling activity | Aggressive disease course |
IGLV3-21R110 | Homotypic BCR interactions (light chain mutation) | Autonomous BCR signaling | Poor prognosis (independent of IGHV status) |
Furthermore, SYK regulates chemokine secretion (CCL3, CCL4) and integrin-mediated adhesion in CLL, facilitating homing and retention within protective lymph node and bone marrow niches [1] [7]. This microenvironmental crosstalk, orchestrated by SYK, provides critical survival and proliferation signals to malignant cells.
Dysregulated SYK activation is a recurrent feature across diverse hematologic malignancies and some solid tumors, often acting as an oncogenic driver rather than a consequence of transformation. Mechanisms of SYK dysregulation include:
The oncogenic impact of dysregulated SYK manifests in several ways:
Clinical evidence underscores the variable dependency of malignancies on SYK:
Table 2: Clinical Response to SYK Inhibition Across Malignancies
Malignancy | Molecular Subtype | Response to SYK Inhibition (Monotherapy) | Key Clinical Findings |
---|---|---|---|
CLL | Relapsed/Refractory | High | ORR: 61.0% (41 pts); Median PFS: 13.8 mo; 94.9% achieved adenopathy reduction [3] |
iNHL (FL, MZL, LPL) | Relapsed/Refractory | Moderate | ORR: 13.0%; CR: 1 patient; Median PFS: 5.5 mo [1] |
DLBCL | ABC/Non-GCB | Limited | ORR: 3% (Fostamatinib); 0% (Entospletinib). PFS at 16w: 3.6% [1] [2] |
DLBCL | GCB | Minimal/None | No significant responses observed [2] |
AML | HOXA9/MEIS1 High, FLT3-ITD, NPM1mut, MLLr | Variable (Better in combo) | Early CRs reported with single agent; Enhanced CR rates with chemo combo (e.g., cytarabine/daunorubicin) [4] [8] |
NSCLC (Preclinical) | ABCG2-overexpressing | Chemosensitization | Reverses ABCG2-mediated MDR to mitoxantrone/doxorubicin [10] |
The striking efficacy in CLL and modest activity in iNHL contrast sharply with the resistance observed in DLBCL, particularly the ABC subtype where BCR signaling is considered paramount. This paradox highlights the complexity of SYK signaling networks and potential compensatory pathways in different malignancies. In solid tumors like NSCLC, SYK inhibitors like Entospletinib show potential not as direct antitumor agents, but as chemo-sensitizers by inhibiting the ABCG2 efflux transporter, thereby overcoming multidrug resistance [10].
The molecular pathogenesis driven by SYK, particularly in B-cell malignancies and specific AML subsets, provides a compelling rationale for targeted inhibition. Entospletinib (GS-9973) exemplifies the evolution of SYK inhibitors. As a second-generation, orally bioavailable, adenosine triphosphate (ATP)-competitive inhibitor, it exhibits significantly enhanced selectivity compared to first-generation agents like fostamatinib (R788/R406). Broad kinase panel screening revealed that entospletinib binds with high affinity (Kd < 100 nM) primarily only to SYK and TNK1, whereas R406 (fostamatinib's active metabolite) binds promiscuously to 79 kinases [3] [9]. This selectivity translates into a potentially improved tolerability profile by minimizing off-target effects (e.g., on VEGFR, c-KIT, JAK2, FLT3) responsible for toxicities like hypertension, diarrhea, and neutropenia seen with fostamatinib [1] [3].
The therapeutic mechanisms of Entospletinib are multifaceted:
Despite promising activity, resistance mechanisms to SYK inhibition are emerging, underscoring the need for rational combinations:
Table 3: Key Resistance Mechanisms to SYK Inhibition and Potential Combinations
Resistance Mechanism | Experimental/Clinical Evidence | Potential Overcoming Strategy |
---|---|---|
RAS/MAPK/ERK Reactivation | Identified via genome-scale ORF screens in AML; Validated in vitro and in PDX models [4] | SYKi + MEK inhibitors (e.g., trametinib) |
IL-3 Overexpression | ORF screen hit; IL-3 addition rescues SYKi-induced cell death; Increased colony formation [8] | SYKi + JAK/STAT inhibitors |
Inflammatory Pathway Upregulation | Enriched TNFα/NF-κB gene signature in resistant cells; Sensitivity to glucocorticoids [8] | SYKi + Glucocorticoids (e.g., dexamethasone) |
HOXA9/MEIS1 Downstream Dependence | Intrinsic resistance in low HOXA9/MEIS1 AML [4] [8] | SYKi + Menin inhibitors (disrupt HOXA9 complex) |
Microenvironment Protection | Stroma-mediated resistance observed in CLL/Lymphoma models [1] [5] | SYKi + CXCR4/CXCL12 antagonists; SYKi + BTKi |
These resistance insights directly inform the design of rational combination therapies. Entospletinib is actively being explored in clinical trials with chemotherapy (in AML), BTK inhibitors, BCL-2 inhibitors (e.g., venetoclax), and monoclonal antibodies. Its role in modulating the tumor microenvironment and potentially overcoming resistance to other targeted agents positions it as a valuable component in the evolving landscape of precision oncology for hematologic malignancies and potentially beyond.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7